![molecular formula C21H17NO4 B6379243 5-(4-Cbz-Aminopheny)-2-formylphenol, 95% CAS No. 1261907-94-1](/img/structure/B6379243.png)
5-(4-Cbz-Aminopheny)-2-formylphenol, 95%
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Overview
Description
5-(4-Cbz-Aminopheny)-2-formylphenol, 95% (5-AP-2FP) is a widely used chemical compound in scientific research. It is a synthetic derivative of phenol, and is widely used in synthesis and as a building block in organic synthesis. 5-AP-2FP is a versatile compound that can be used in a variety of applications, ranging from biochemical and physiological studies to drug discovery and development.
Mechanism of Action
The mechanism of action of 5-(4-Cbz-Aminopheny)-2-formylphenol, 95% is not fully understood. However, it is believed to act as a competitive inhibitor of enzymes, and may also bind to proteins and other biomolecules. It is also thought to interact with DNA and other nucleic acids, and may be involved in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Cbz-Aminopheny)-2-formylphenol, 95% are not fully understood. However, it has been shown to inhibit the activity of enzymes and proteins, and may also affect the expression of genes. It has also been shown to have an effect on cell proliferation and apoptosis.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-(4-Cbz-Aminopheny)-2-formylphenol, 95% in lab experiments is its versatility. It can be used in a variety of applications, including biochemical and physiological studies, drug discovery and development, and organic synthesis. It is also relatively inexpensive and readily available. However, the compound is not water-soluble and must be dissolved in organic solvents such as dimethyl sulfoxide (DMSO) or ethanol. Additionally, the compound is unstable and can degrade over time.
Future Directions
The potential future directions for 5-(4-Cbz-Aminopheny)-2-formylphenol, 95% include further studies on its mechanism of action, biochemical and physiological effects, and applications in drug discovery and development. Additionally, further research may be conducted to improve the stability of the compound and to develop new synthesis methods. Finally, research may be conducted to explore the potential use of 5-(4-Cbz-Aminopheny)-2-formylphenol, 95% in other fields, such as materials science and nanotechnology.
Synthesis Methods
5-(4-Cbz-Aminopheny)-2-formylphenol, 95% can be synthesized from a variety of starting materials, including phenol, 4-chlorobenzoyl chloride, and sodium hydroxide. The reaction is typically conducted at room temperature in an inert atmosphere, such as argon. The reaction is catalyzed by a base, such as sodium hydroxide, and the resulting product is a white powder. The reaction can be monitored by thin layer chromatography (TLC) or by high-performance liquid chromatography (HPLC).
Scientific Research Applications
5-(4-Cbz-Aminopheny)-2-formylphenol, 95% is widely used in scientific research, particularly in the fields of biochemistry and physiology. It has been used to study the structure and function of proteins, enzymes, and other biomolecules. It is also used as a building block in organic synthesis, and has been used to synthesize a variety of compounds, including drugs and other bioactive molecules.
properties
IUPAC Name |
benzyl N-[4-(4-formyl-3-hydroxyphenyl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4/c23-13-18-7-6-17(12-20(18)24)16-8-10-19(11-9-16)22-21(25)26-14-15-4-2-1-3-5-15/h1-13,24H,14H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVCQXWLHSCDLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CC(=C(C=C3)C=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Cbz-Aminopheny)-2-formylphenol |
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